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Compound of Interest

Compound Name: N-Benzoylanthranilate

Cat. No.: B1266099

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-
Benzoylanthranilate, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data. The information is presented to be a valuable resource for
researchers and professionals involved in drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-Benzoylanthranilic acid, the
protonated form of N-Benzoylanthranilate. The data for the anionic form, N-
Benzoylanthranilate, would show characteristic shifts, particularly in the carboxylate region of
the IR and 13C NMR spectra.

Table 1: *H NMR Spectroscopic Data for N-
Benzoylanthranilic Acid
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Chemical Shift (3)
ppm

Multiplicity

Coupling Constant
(J) Hz

Assignment

Carboxylic Acid (-

~11.0-13.0 Broad Singlet

COOH)
~9.0-10.0 Singlet Amide (-NH)
~8.0-8.2 Multiplet Aromatic Protons
~7.2-7.8 Multiplet Aromatic Protons

Note: The chemical shifts of the acidic proton and the amide proton can be highly dependent

on the solvent and concentration.

Table 2: *C NMR Spectroscopic Data for N-
Benzoylanthranilic Acid

Chemical Shift (6) ppm

Assighment

~165- 170 Carboxylic Acid Carbonyl (-COOH)
~160 - 165 Amide Carbonyl (-C=0)
~115- 140 Aromatic Carbons

Table 3: Infrared (IR) Spectroscopy Data for N-

Benzoylanthranilic Acid

Wavenumber (cm—?) Intensity Assignment

~3300 - 2500 Broad O-H stretch (Carboxylic Acid)
~3200 - 3400 Medium N-H stretch (Amide)

~1700 - 1680 Strong C=0 stretch (Carboxylic Acid)
~1650 - 1630 Strong C=0 stretch (Amide I)

~1550 - 1510 Medium N-H bend (Amide II)

~1600, ~1450 Medium-Weak C=C stretch (Aromatic)
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Table 4: Mass Spectrometry (MS) Data for N-

Benzaylanthranilic Acid
m/z Relative Abundance (%) Assignment
241 [M]* Molecular lon
224 [M-OHJ*
196 [M-COOH]*
121 [CeHsCOJ*
105 [CeHsCOJ*
77 [CeHs]*

Note: The fragmentation pattern is predicted based on the structure and common

fragmentation pathways for similar compounds.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of N-Benzoylanthranilic acid is dissolved in
0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCIs) or deuterated
dimethyl sulfoxide (DMSO-de), in a standard 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz or 500 MHz NMR
spectrometer.

IH NMR Acquisition: The instrument is tuned to the proton frequency. A standard single-pulse
experiment is performed. Key parameters include a spectral width of approximately 16 ppm,
a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of
1-5 seconds.
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e 13C NMR Acquisition: The instrument is tuned to the carbon frequency. A proton-decoupled
experiment is typically performed to simplify the spectrum. A wider spectral width (e.g., 0-200
ppm) is used. Due to the lower natural abundance of 13C, a larger number of scans and a
longer acquisition time are required compared to *H NMR.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are
referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method): A small amount of N-Benzoylanthranilic acid (1-2
mgq) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder
using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet
using a hydraulic press.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

o Data Acquisition: A background spectrum of the pure KBr pellet is recorded first. The sample
pellet is then placed in the sample holder, and the spectrum is recorded, typically in the
range of 4000-400 cm~1.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
direct insertion probe for solid samples or after separation by gas chromatography (GC-MS)
if the compound is sufficiently volatile and thermally stable.

« lonization (Electron lonization - El): In the ion source, the sample molecules are bombarded
with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and
fragment.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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¢ Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions as a function of their m/z ratio.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques
described.
NMR Spectroscopy
Deutorated Solvent Acuire FID e Processng | [ "R Spectum
Sample Preparation IR Spectroscopy

N-Benzoylanthranilate
Sample

Prepare KBr Pellet Measure Transmittance IR Spectrum

\ Mass Spectrometry

\

Electron lonization »| Mass Analysis —>-

Introduce Sample

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of N-Benzoylanthranilate.
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Caption: Logical flow of signal generation in NMR spectroscopy.

» To cite this document: BenchChem. [Spectroscopic Profile of N-Benzoylanthranilate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1266099#spectroscopic-data-of-n-
benzoylanthranilate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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